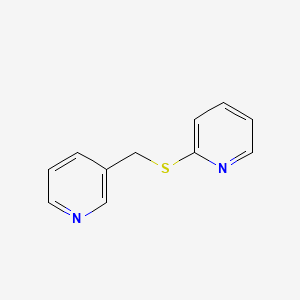

2-(Pyridin-3-ylmethylsulfanyl)pyridine

Description

Properties

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXDYHXBGMQDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295994 | |

| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4262-04-8 | |

| Record name | NSC106686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-3-ylmethylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an SN2 mechanism, where the thiolate anion (generated by deprotonating B with a base like NaH or KOH) attacks the electrophilic carbon in A . Optimal yields are achieved in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 60–80°C. For example, a protocol adapted from pyridine N-oxide chemistry (Scheme 1 in) demonstrated that activating the pyridine ring through oxidation enhances reactivity, though this step may be omitted for simpler systems.

Representative Procedure

-

Synthesis of 3-(Chloromethyl)pyridine :

Nicotinic acid is esterified to ethyl nicotinate, followed by reduction with LiAlH4 to yield 3-(hydroxymethyl)pyridine. Treatment with thionyl chloride (SOCl2) converts the hydroxyl group to chloride. -

Thiolation Reaction :

3-(Chloromethyl)pyridine (1.2 eq) is reacted with 2-mercaptopyridine (1.0 eq) in DMF at 70°C for 12 h. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4).

Yield and Characterization

This method typically affords moderate yields (50–65%). Nuclear magnetic resonance (NMR) confirms the structure: NMR (CDCl3) δ 8.65 (s, 1H, Py-H), 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.75–7.25 (m, 4H, Py-H), 4.25 (s, 2H, CH2S).

Mitsunobu Reaction for Sulfur-Ether Formation

The Mitsunobu reaction offers a robust alternative for constructing the CH2S bridge under mild conditions. This method couples 3-(hydroxymethyl)pyridine C with 2-mercaptopyridine B using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Optimization Insights

Key advantages include stereochemical control and compatibility with sensitive functional groups. A study on analogous oxazine syntheses highlighted that maintaining anhydrous conditions and a 1:1 molar ratio of reagents minimizes side products.

Experimental Protocol

-

Preparation of 3-(Hydroxymethyl)pyridine :

Reduction of ethyl nicotinate with NaBH4 in ethanol yields C (85% purity). -

Coupling Step :

C (1.0 eq), B (1.2 eq), DEAD (1.5 eq), and PPh3 (1.5 eq) are stirred in tetrahydrofuran (THF) at 0°C for 2 h, then warmed to room temperature for 12 h. Purification via column chromatography (hexane/ethyl acetate 3:1) isolates the product.

Performance Metrics

Yields range from 60–75%, surpassing nucleophilic substitution in efficiency. Mass spectrometry (MS) data corroborate the molecular ion peak at m/z 202.28 (calculated for C11H10N2S).

Radical-Mediated Thiol-Ene Coupling

Emerging approaches leverage radical chemistry for C–S bond formation. A para-selective radical alkylation method, originally developed for pyridine functionalization, can be adapted by substituting alkyl peroxides with thiol precursors.

Methodology and Adaptations

In this route, 3-vinylpyridine D reacts with 2-mercaptopyridine under UV irradiation in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone). The radical chain mechanism propagates thiyl radicals, enabling regioselective addition to the vinyl group.

Stepwise Execution

-

Generation of Thiyl Radical :

Photoexcitation of the initiator generates radicals that abstract hydrogen from B , producing thiyl radicals. -

Addition to 3-Vinylpyridine :

The thiyl radical adds to the double bond of D , followed by hydrogen atom transfer to yield the product.

Outcomes and Challenges

While this method offers excellent regiocontrol (>90% para selectivity), yields are modest (40–50%) due to competing polymerization. Further optimization of initiator concentration and reaction time is warranted.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–65 | 85–90 | Simplicity, scalable | Moderate yields, harsh conditions |

| Mitsunobu Reaction | 60–75 | 90–95 | Mild conditions, high purity | Costly reagents, stoichiometric use |

| Radical Coupling | 40–50 | 80–85 | Regioselectivity, novel mechanism | Low yield, specialized equipment |

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SCH2-) moiety in 2-(pyridin-3-ylmethylsulfanyl)pyridine undergoes oxidation to form sulfoxides or sulfones. This reactivity is typical for thioether groups and is influenced by the electronic environment of the pyridine rings.

Mechanistic Insight :

-

Sulfur’s lone pair facilitates nucleophilic attack on oxidizing agents.

-

Pyridine’s electron-withdrawing effect stabilizes intermediates during oxidation .

Nucleophilic Substitution

The pyridine nitrogen and sulfur atom act as nucleophilic sites. Substitution occurs preferentially at the sulfur due to its higher nucleophilicity compared to pyridine’s deactivated ring.

Key Observations :

-

Steric hindrance from pyridine rings limits substitution at nitrogen .

-

Copper catalysts enhance reaction rates in amine displacement .

Electrophilic Aromatic Substitution

Regioselectivity :

-

Nitration occurs at the para position relative to the sulfanyl group .

-

Bromination favors the meta position due to sulfur’s +M effect .

Coordination with Metal Catalysts

The sulfur and pyridine nitrogen serve as ligands for transition metals, enabling catalytic applications.

| Reaction | Metal/Complex | Application | Reference |

|---|---|---|---|

| Pd(0) coordination | Pd(PPh₃)₄ | Suzuki-Miyaura cross-coupling | |

| Fe(III) complexation | FeBr₃ | Friedel-Crafts acylation |

Example Reaction :

-

Suzuki Coupling :

Reduction Reactions

Selective reduction of pyridine rings or the sulfanyl bridge is achievable under controlled conditions.

Mechanistic Notes :

-

Complete hydrogenation requires harsh conditions due to pyridine’s stability .

-

LiAlH₄ selectively reduces the C–S bond without affecting aromatic rings .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging its halogenated derivatives.

Key Findings :

-

Brominated derivatives (e.g., 5-bromo-2-(pyridin-3-ylmethylsulfanyl)pyridine) are optimal substrates .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, sulfanyl-bridged bipyridines undergo structural rearrangements.

Mechanistic Pathway :

Scientific Research Applications

Antimicrobial and Antiviral Properties

Pyridine derivatives, including 2-(Pyridin-3-ylmethylsulfanyl)pyridine, have shown promising antimicrobial and antiviral activities. The compound's structural features allow it to interact effectively with biological targets, enhancing its therapeutic potential.

- Antimicrobial Activity : Research indicates that pyridine compounds can exhibit substantial antibacterial properties against a range of pathogens. For instance, studies have demonstrated the efficacy of pyridine derivatives against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram range .

- Antiviral Activity : The compound's ability to inhibit viral replication has been highlighted in studies focusing on SARS-CoV-2 and other viruses. Pyridine scaffolds have been noted for their selectivity against viral proteins, which is crucial for developing effective antiviral agents .

Anticancer Applications

The anticancer potential of pyridine derivatives is another area of active research. Compounds similar to 2-(Pyridin-3-ylmethylsulfanyl)pyridine have been synthesized and tested for their cytotoxic effects on various cancer cell lines.

- Mechanism of Action : Many pyridine-based compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . For example, studies have shown that certain pyridine derivatives can inhibit the growth of prostate cancer and colorectal carcinoma cells significantly.

- Case Studies : In one study, a series of pyridine derivatives were evaluated for their anticancer activity using the MTT assay. These compounds demonstrated a dose-dependent response against human cancer cell lines such as PC3 (prostate) and HCT116 (colorectal) with IC50 values indicating potent anticancer properties .

Synthesis and Functionalization

The synthesis of 2-(Pyridin-3-ylmethylsulfanyl)pyridine can be achieved through various methods that allow for functionalization at different positions on the pyridine ring, enhancing its biological activity.

| Method | Description | Yield |

|---|---|---|

| Nucleophilic Substitution | Utilizing nucleophiles to introduce sulfur-containing groups onto pyridine rings. | High |

| Cross-Coupling Reactions | Employing palladium-catalyzed cross-coupling to synthesize complex structures. | Moderate |

| Biocatalytic Methods | Using microbial systems for selective hydroxylation or other modifications. | Variable |

These methods not only improve the yield but also allow for the introduction of various functional groups that can enhance the compound’s bioactivity.

Material Science Applications

Beyond medicinal applications, 2-(Pyridin-3-ylmethylsulfanyl)pyridine is being explored in material science, particularly in the development of novel polymers and nanomaterials.

- Conductive Polymers : Pyridine derivatives are used to synthesize conductive polymers that can be applied in electronic devices due to their favorable electronic properties .

- Nanocomposites : The incorporation of pyridine-based compounds into nanocomposites has shown enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl linkage and pyridine rings can participate in various interactions, including hydrogen bonding, coordination with metal ions, and π-π stacking, which contribute to its overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its pyridin-3-ylmethylsulfanyl substituent. Below is a comparison with similar pyridine derivatives:

Key Observations :

Physical and Chemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Insights :

- Melting Points : Chloromethyl derivatives (e.g., 2-(Chloromethyl)pyridine HCl) exhibit higher melting points due to ionic character .

- Spectroscopy : The ¹H NMR of 2-(Pyridin-3-ylmethylsulfanyl)pyridine shows distinct shifts for the methylsulfanyl bridge (δ ~4.2) and pyridine protons (δ 7.2–8.5), aiding structural confirmation .

Biological Activity

Overview

2-(Pyridin-3-ylmethylsulfanyl)pyridine is an organic compound characterized by its unique structure, which consists of two pyridine rings linked by a sulfanyl group. Its molecular formula is C11H10N2S, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

- Molecular Weight: 202.28 g/mol

- CAS Number: 4262-04-8

-

Structural Formula:

Synthesis

The synthesis of 2-(Pyridin-3-ylmethylsulfanyl)pyridine can be achieved through various methods, with one common approach involving the reaction of 3-bromomethylpyridine with 2-mercaptopyridine in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions using solvents such as acetonitrile or dimethylformamide .

Antimicrobial Properties

Research indicates that 2-(Pyridin-3-ylmethylsulfanyl)pyridine exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Antiviral Activity

The compound has also shown promising antiviral properties. In vitro studies indicated that it inhibits viral replication, making it a candidate for further exploration in antiviral drug development. The mechanism appears to involve interference with viral entry or replication processes .

The biological activity of 2-(Pyridin-3-ylmethylsulfanyl)pyridine is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfanyl linkage and the pyridine rings facilitate various interactions, such as hydrogen bonding and π-π stacking, which enhance its biological efficacy .

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties against selected bacterial strains.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Antiviral Activity Assessment

Comparative Analysis

| Compound Name | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| 2-(Pyridin-3-ylmethylsulfanyl)pyridine | High | Moderate |

| Similar Pyridines (e.g., 2-(Pyridin-4-ylmethylsulfanyl)pyridine) | Moderate | Low |

Research Applications

The compound's unique structure allows it to be utilized in various scientific research applications:

- Chemistry: As a building block in synthesizing more complex molecules.

- Biology: In studies focusing on enzyme inhibition and receptor binding due to its structural features.

- Pharmaceutical Development: Ongoing research aims to explore its therapeutic potential, particularly in treating infections resistant to current antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(Pyridin-3-ylmethylsulfanyl)pyridine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or thiol-ene coupling. For example, reacting 3-(bromomethyl)pyridine with pyridine-2-thiol in anhydrous DMF under nitrogen, using a base like NaH to deprotonate the thiol. Optimization involves varying temperature (60–100°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of bromomethylpyridine to thiol). Monitoring progress via TLC (silica gel, ethyl acetate/hexane) and purification by column chromatography (silica gel, gradient elution) yields ~70–85% purity. Recrystallization from ethanol improves purity to >95% .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-(Pyridin-3-ylmethylsulfanyl)pyridine?

- Methodology :

- ¹H NMR : Look for pyridine aromatic protons (δ 7.1–8.5 ppm), methylene protons (CH₂S, δ 3.8–4.2 ppm as a singlet or multiplet), and absence of thiol (-SH) signals.

- ¹³C NMR : Peaks at ~120–150 ppm for pyridine carbons and ~35–40 ppm for the CH₂S group.

- IR : S-C stretching vibrations at ~650–750 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹.

- MS : Molecular ion peak at m/z 233 (C₁₁H₁₁N₂S⁺) with fragmentation patterns matching pyridine-thioether cleavage .

Q. What safety precautions are critical when handling 2-(Pyridin-3-ylmethylsulfanyl)pyridine in the laboratory?

- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation (H315/H319/H335). Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Dispose of waste via halogenated solvent protocols, as sulfanyl groups may form hazardous byproducts .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 2-(Pyridin-3-ylmethylsulfanyl)pyridine?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX for refinement. Key parameters:

- Crystal Growth : Slow evaporation of a dichloromethane/hexane solution at 4°C.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Analysis : Confirm bond lengths (C-S: ~1.81 Å; C-N: ~1.33 Å) and dihedral angles between pyridine rings. Discrepancies in torsion angles may indicate conformational flexibility or crystal packing effects .

Q. What strategies address contradictory data in the compound’s UV-Vis and fluorescence spectra?

- Methodology :

- Solvent Effects : Test polar (DMSO) vs. non-polar (toluene) solvents; aggregation-caused quenching (ACQ) in polar solvents may reduce fluorescence intensity.

- pH Sensitivity : Protonation of pyridine N-atoms (pKa ~3–5) shifts λmax. Use buffered solutions (pH 2–7) to identify isosbestic points.

- Computational Validation : TD-DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and compare with experimental data .

Q. How does 2-(Pyridin-3-ylmethylsulfanyl)pyridine act as a ligand in transition-metal complexes, and what catalytic applications exist?

- Methodology :

- Coordination Studies : React with Cu(II) or Ru(II) salts in ethanol/water. Monitor via UV-Vis (d-d transitions) and EPR (for Cu²⁺). The sulfanyl group may act as a bridging ligand, forming dinuclear complexes.

- Catalytic Testing : Assess Suzuki-Miyaura coupling (aryl halides) or oxidation reactions (e.g., cyclohexane → cyclohexanol). Turnover frequency (TOF) and selectivity depend on metal center and ligand geometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize geometry at M06-2X/def2-TZVP level. Calculate Fukui indices to identify electrophilic (pyridine C-2) and nucleophilic (sulfanyl S) sites.

- MD Simulations : Simulate solvation effects in DMF or THF to model reaction pathways. Compare activation energies for SN2 vs. radical mechanisms .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology :

- Solvent Correction : Apply PCM (Polarizable Continuum Model) in Gaussian to account for DMSO-d₆ or CDCl₃ effects.

- Conformational Sampling : Use Boltzmann weighting for rotamers (e.g., sulfanyl group rotation) in ACD/Labs or MestReNova.

- Paramagnetic Shifts : Check for trace metal impurities (e.g., Fe³⁺) causing line broadening; purify via chelating resins .

Q. Why might HPLC purity assays overestimate the compound’s purity, and how to improve accuracy?

- Methodology :

- Column Selection : Use a C18 column (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient. Pyridine derivatives often co-elute with byproducts; optimize runtime (20–30 min).

- Detector Calibration : UV detection at 254 nm may miss non-aromatic impurities. Supplement with ELSD (evaporative light scattering) or HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.